1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have a broad range of pharmacological properties . They are used in various therapeutic areas, including antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant treatments .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a way that can alter the normal functioning of the target cells . This interaction can lead to changes in the cellular processes, resulting in the therapeutic effects observed.
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways . These compounds can activate or inhibit certain enzymes, stimulate or block receptors, and impact other cellular processes .
Pharmacokinetics
A related compound, 1-(2-chloroethyl)-1h-pyrazole, is reported to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular levels . For instance, they can induce changes in gene expression, cause DNA damage, and lead to DNA fragmentation .
Biochemical Analysis
Biochemical Properties
1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and glutathione S-transferase. These interactions often involve the formation of covalent bonds, leading to enzyme inhibition or activation. For instance, the interaction with cytochrome P450 can result in the inhibition of metabolic pathways, affecting the overall metabolic flux within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and changes in cellular metabolism. Additionally, this compound can induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450, resulting in the inhibition of its enzymatic activity. This binding interaction can lead to changes in gene expression, as the inhibition of cytochrome P450 affects the metabolic pathways regulated by this enzyme .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound. Long-term studies have indicated that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects are seen. Additionally, high doses of this compound can induce severe toxicity, highlighting the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can then participate in further biochemical reactions, affecting the overall metabolic flux within the cell. The interaction with cytochrome P450 also highlights the potential for drug-drug interactions, as the inhibition of this enzyme can affect the metabolism of other compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain cellular compartments. Additionally, binding proteins can sequester the compound within specific tissues, affecting its overall distribution and localization. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function. Additionally, post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound within the cell .
Properties
IUPAC Name |
1-(2-chloroethyl)-6-cyclopropylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c11-3-4-13-5-6-14-10(13)7-9(12-14)8-1-2-8/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSJUMURRISUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN(C3=C2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.